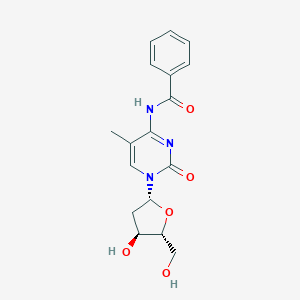

N4-Benzoyl-5-methyldeoxycytidine

Description

Properties

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-10-8-20(14-7-12(22)13(9-21)25-14)17(24)19-15(10)18-16(23)11-5-3-2-4-6-11/h2-6,8,12-14,21-22H,7,9H2,1H3,(H,18,19,23,24)/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJDMDIVDHHLGK-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146589 | |

| Record name | Cytidine, N-benzoyl-2'-deoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104579-02-4 | |

| Record name | Cytidine, N-benzoyl-2'-deoxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104579024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, N-benzoyl-2'-deoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, N-benzoyl-2’-deoxy-5-methyl- typically involves multiple steps, starting from the parent nucleoside, cytidine. The process includes:

Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.

Benzoylation of the cytosine base: at the N4 position using benzoyl chloride in the presence of a base such as pyridine.

Methylation at the 5 position: of the cytosine ring, often achieved using methyl iodide and a strong base.

Deoxygenation at the 2’ position: of the ribose sugar, which can be accomplished using reagents like triethylsilane and trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cytidine, N-benzoyl-2’-deoxy-5-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like ammonia or amines in an organic solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the cytosine base.

Reduction: Reduced forms of the benzoyl group.

Substitution: Substituted cytidine derivatives with different functional groups replacing the benzoyl or methyl groups.

Scientific Research Applications

Oligonucleotide Synthesis

N4-Benzoyl-5-methyldeoxycytidine is utilized in the synthesis of oligonucleotides due to its ability to improve the stability and specificity of the resulting nucleic acid sequences. The benzoyl group serves as a protective moiety that enhances the yield and purity of oligonucleotides during synthesis by minimizing side reactions that often occur with unmodified nucleosides.

Key Benefits:

- Reduced Side Product Formation : The use of Bz-dC minimizes unwanted side reactions during deprotection steps, which is critical in oligonucleotide synthesis .

- Enhanced Stability : The benzoyl modification contributes to greater chemical stability under various conditions, making it suitable for long-term storage and handling .

Epigenetic Studies

Bz-dC has been employed in epigenetic research to study DNA methylation patterns, particularly the role of modified cytosines in gene regulation. Its incorporation into DNA allows researchers to investigate how modifications affect gene expression and cellular processes.

Applications:

- Mapping Methylation Sites : Bz-dC can be used to label specific sites within DNA for subsequent analysis, aiding in the understanding of epigenetic markers associated with diseases such as cancer .

- Gene Regulation Studies : By analyzing the effects of Bz-dC incorporation on transcriptional activity, researchers can elucidate mechanisms of gene silencing and activation linked to methylation patterns .

Cytidine Deaminase Inhibition

Recent studies have highlighted Bz-dC's potential as a cytidine deaminase inhibitor. Cytidine deaminases are enzymes that convert cytidine into uridine, which can lead to the degradation of therapeutic nucleosides used in cancer treatment.

Mechanism:

- Inhibition of Cytidine Deaminases : Bz-dC acts as a competitive inhibitor for cytidine deaminases, thereby preserving the efficacy of nucleoside analogs like 5-aza-2'-deoxycytidine (5-aza-dC) in therapeutic contexts . This is particularly relevant for enhancing the effectiveness of anti-leukemic therapies.

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in various experimental setups:

Mechanism of Action

The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5-methyl- involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical structural and functional differences between N4-Benzoyl-5-methyldeoxycytidine and its analogs:

Functional Implications of Modifications

- N4-Benzoyl Group : Common across all analogs, this group protects the exocyclic amine during oligonucleotide synthesis, preventing undesired side reactions .

- 5-Methyl Substitution : Enhances base-pairing stability and resistance to enzymatic degradation, critical for antisense oligonucleotides .

- 5'-O-DMT Protection : Essential for solid-phase synthesis, enabling selective deprotection and elongation of oligonucleotide chains .

- 2'-O-Methyl Modification : Improves nuclease resistance and pharmacokinetics in RNA-based therapeutics .

- Furan-2-yl Substituent (CAS 160107-15-3) : Introduces antiviral activity by interfering with viral polymerase enzymes .

Biological Activity

N4-Benzoyl-5-methyldeoxycytidine (Bz-dC) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of cancer and virology. This article provides a comprehensive overview of the biological activity of Bz-dC, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of deoxycytidine where a benzoyl group is attached to the nitrogen atom at position 4 (N4) and a methyl group at the 5-position. Its molecular formula is , with a molecular weight of approximately 288.30 g/mol. The compound is typically synthesized through various chemical methodologies aimed at modifying nucleosides for enhanced biological activity.

The biological activity of Bz-dC is primarily attributed to its incorporation into DNA and RNA, where it can influence various cellular processes:

- Antiviral Activity : Bz-dC has been shown to exhibit antiviral properties by inhibiting viral replication. In vitro studies indicate that it can interfere with the synthesis of viral nucleic acids, thereby reducing the viral load in infected cells.

- Anticancer Properties : Research has demonstrated that Bz-dC can induce apoptosis in cancer cells. It achieves this by disrupting normal DNA synthesis and repair mechanisms, leading to cell cycle arrest and programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| DNA Repair Inhibition | Disruption of normal repair mechanisms |

Case Studies

- Antiviral Efficacy : A study conducted on various viral strains demonstrated that Bz-dC significantly reduced the replication rates of herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism was linked to its incorporation into the viral genome, which hindered further replication cycles.

- Cancer Cell Apoptosis : In a series of experiments involving human cancer cell lines, treatment with Bz-dC resulted in increased markers of apoptosis, such as caspase activation and PARP cleavage. These findings suggest that Bz-dC effectively triggers apoptotic pathways in malignancies such as leukemia and breast cancer.

Potential Applications

Given its biological activities, this compound has potential applications in:

- Antiviral Therapies : As a candidate for developing new antiviral drugs targeting specific viral infections.

- Cancer Treatment : As an adjunct therapy in combination with existing chemotherapeutics to enhance efficacy and reduce resistance.

Q & A

Q. What are the standard synthetic protocols for preparing N4-Benzoyl-5-methyldeoxycytidine phosphoramidite in oligonucleotide synthesis?

The synthesis involves sequential protection and activation steps:

- 5'-Protection : The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group to prevent undesired reactions during coupling.

- N4-Benzoylation : The exocyclic amine is benzoylated to enhance stability during solid-phase synthesis.

- Phosphoramidite Formation : The 3'-hydroxyl is activated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions.

- Purification : Silica gel chromatography removes unreacted reagents, ensuring >98% purity for efficient oligonucleotide assembly. This methodology is critical for synthesizing phosphorothioate-modified oligonucleotides .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms benzoyl (δ 7.4–8.1 ppm) and methyl (δ 1.5–2.0 ppm) group positioning.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Reverse-phase C18 columns with acetonitrile/water gradients (10–90% over 20 minutes) coupled with MS detect molecular ions (e.g., [M+H]+ at m/z 624.3).

- Trityl Assay : UV-Vis spectroscopy at 498 nm quantifies DMT removal efficiency during oligonucleotide synthesis .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound phosphoramidite into long oligonucleotides?

Low coupling yields (<95% per step) in >100-mer synthesis can be mitigated by:

- Activator Optimization : Fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile improves activation kinetics.

- Extended Coupling Time : Increasing coupling duration to 180 seconds (vs. standard 30 seconds) enhances reaction completion.

- Double Coupling : Repeating the coupling step for challenging sequences reduces truncation products. Discrepancies in reported ETT concentrations (0.15 M vs. 0.25 M) highlight the need for empirical optimization based on synthesizer models .

Q. What stability challenges exist for this compound derivatives, and how should they be stored?

Stability considerations include:

- Moisture Sensitivity : Hydrolysis of the phosphoramidite group necessitates storage under argon at -20°C.

- Oxidation : Oxygen-free environments prevent degradation; use of molecular sieves in sealed amber vials is recommended.

- Temperature Sensitivity : Thermogravimetric analysis (TGA) shows 5% weight loss at 42°C, requiring strict temperature control during handling. Stability is maintained for up to 6 months under these conditions .

Q. How to resolve discrepancies between HPLC purity assessments and functional performance in oligonucleotide synthesis?

If HPLC indicates >98% purity but synthesis fails:

- MALDI-TOF MS : Detects sequence errors caused by side reactions (e.g., depurination).

- 31P NMR : Identifies oxidized phosphoramidite byproducts (e.g., phosphate triesters).

- Ion-Pair HPLC-MS : Resolves diastereomers in phosphorothioate linkages, which standard HPLC may miss. A 2024 study reported 15% yield improvement after implementing orthogonal verification methods .

Methodological Considerations

- Contradiction Analysis : Conflicting data on activator efficacy (e.g., ETT vs. benzimidazolium activators) should be addressed through controlled experiments comparing coupling yields under varying conditions.

- Stereochemical Control : For chiral phosphorothioate linkages, use chiral auxiliaries or asymmetric oxidation protocols to minimize diastereomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.